N-(2-Oxo-tetrahydro-thiophen-3-yl)-3-phenyl-acrylamide
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Overview
Description
(E)-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PHENYL-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Propenamide Moiety: The propenamide group is introduced via a condensation reaction with an appropriate amine and aldehyde.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry (E-configuration) is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Utilizing catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The propenamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
(E)-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PHENYL-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Pathways: Influence cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenoxy)-b-(2-oxotetrahydro-3-thiophenyl)nicotinamide: Shares a similar thiophene ring structure.
Erdosteine: Contains a thiophene ring and is used as a mucolytic drug.
Uniqueness
(E)-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of a thiophene ring and a propenamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO2S |
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Molecular Weight |
247.31 g/mol |
IUPAC Name |
(E)-N-(2-oxothiolan-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H13NO2S/c15-12(14-11-8-9-17-13(11)16)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,15)/b7-6+ |
InChI Key |
GQRRXUHFGGSCQX-VOTSOKGWSA-N |
Isomeric SMILES |
C1CSC(=O)C1NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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